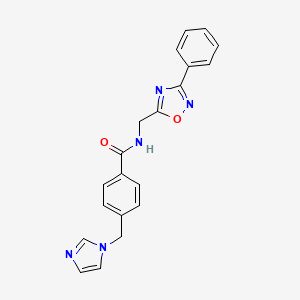
1-(4-Benzylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Benzylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride, also known as BPPOP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPPOP belongs to the class of piperidine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Catalysis
A significant application of related compounds involves their use in chemical synthesis and catalysis. For instance, Xiao‐Qiang Li and Chi Zhang (2009) developed a highly efficient alcohol oxidation system catalyzed by 2,2,6,6-tetramethylpiperidin-l-yloxy (TEMPO) using a recyclable 1-chloro-l,2-benziodoxol-3(1H)-one as the terminal oxidant. This system can oxidize a variety of alcohols to their corresponding carbonyl compounds with high to excellent yields, demonstrating the utility of related structures in organic synthesis and environmental sustainability Xiao‐Qiang Li & Chi Zhang, 2009.
Structural Studies and Antimicrobial Activity
The structural studies on fungicidal azolylmethanes, which share a similar benzyl component, reveal insights into the conformation and activity of these compounds. Anderson et al. (1984) compared the crystal structures of a number of azolylmethanes, highlighting the significance of molecular conformation in their biological activity. These findings underscore the potential for derivatives of 1-(4-Benzylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride in antimicrobial research and the importance of understanding their structural characteristics N. Anderson, S. Branch, R. Loeffler, B. Mann, I. W. Nowell, & P. Walker, 1984.
Generation of Structurally Diverse Libraries
The ability to generate structurally diverse libraries through alkylation and ring closure reactions is another application. G. Roman (2013) utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, as a starting material in alkylation and ring closure reactions to create a diverse compound library. This approach is indicative of the potential for derivatives of the chemical to serve as starting materials or intermediates in the synthesis of a wide range of structurally and functionally diverse molecules G. Roman, 2013.
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-(2-methylbutan-2-yloxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2.ClH/c1-4-20(2,3)23-16-19(22)15-21-12-10-18(11-13-21)14-17-8-6-5-7-9-17;/h5-9,18-19,22H,4,10-16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCZCWCQRXUTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCC(CC1)CC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2826176.png)
![Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate](/img/structure/B2826178.png)



![N-[4-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2826188.png)
![3-(phenylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2826189.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2826193.png)
![2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826194.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2826195.png)
